molecular formula C9H10N2O B8513074 2-Cyclobutylpyrimidine-4-carbaldehyde

2-Cyclobutylpyrimidine-4-carbaldehyde

Cat. No. B8513074
M. Wt: 162.19 g/mol
InChI Key: WOQCSIMULZYFHC-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

A solution of 2-cyclobutyl-4-(dimethoxymethyl)pyrimidine (300 mg, 1.4 mmol) in aqueous hydrochloric acid (3N, 5 mL) was heated to 50° C. for 16 h. The reaction mixture was cooled to room temperature, then was diluted with water, neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organics were dried over sodium sulfate and concentrated under reduced pressure to afford the title compound as a brown colored liquid (200 mg). MS (ES+) (M+H) 163.16.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]2[N:10]=[C:9]([CH:11](OC)[O:12]C)[CH:8]=[CH:7][N:6]=2)[CH2:4][CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+]>Cl.O>[CH:1]1([C:5]2[N:10]=[C:9]([CH:11]=[O:12])[CH:8]=[CH:7][N:6]=2)[CH2:2][CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C1(CCC1)C1=NC=CC(=N1)C(OC)OC
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C1=NC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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